![molecular formula C10H15Br B15301541 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B15301541.png)
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of bromine to a suitable precursor, such as [1.1.1]propellane. This can be achieved through radical or nucleophilic addition reactions .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. These processes allow for the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species. This method provides an efficient and scalable approach to producing gram quantities of the desired compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols .
Applications De Recherche Scientifique
1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioisosteres for drug discovery.
Medicine: Investigated for its potential use in pharmaceuticals due to its enhanced solubility and metabolic stability.
Industry: Utilized in materials science for creating molecular rods, rotors, and supramolecular linker units .
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This structure allows it to fit into specific binding sites, enhancing its efficacy as a bioisostere. The compound can interact with various molecular pathways, depending on its specific functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(Bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane include:
Bicyclo[1.1.1]pentane Derivatives: Such as 1,3-disubstituted bicyclo[1.1.1]pentanes.
Cubanes: Another class of rigid small ring hydrocarbons.
Higher Bicycloalkanes: Such as bicyclo[2.2.2]octane
Uniqueness
The uniqueness of this compound lies in its specific functionalization, which provides distinct chemical properties and reactivity. Its bromomethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15Br |
|---|---|
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-cyclobutylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H15Br/c11-7-9-4-10(5-9,6-9)8-2-1-3-8/h8H,1-7H2 |
Clé InChI |
UQYNJMYMWIVEOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C23CC(C2)(C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


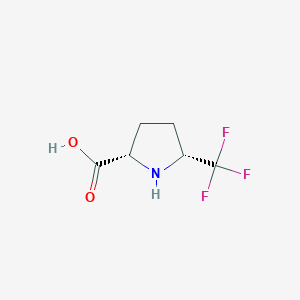

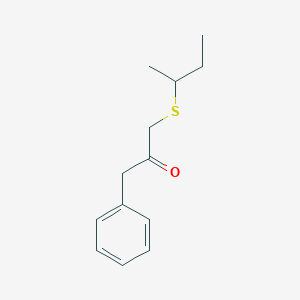
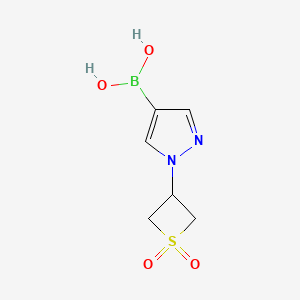
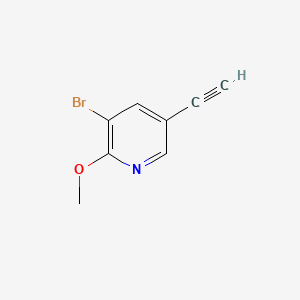
![[2-(1,1-Difluoroethyl)phenyl]boronic acid](/img/structure/B15301506.png)
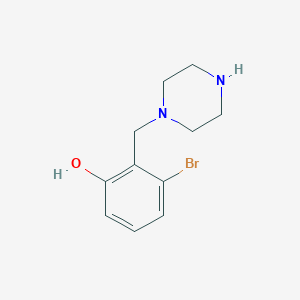

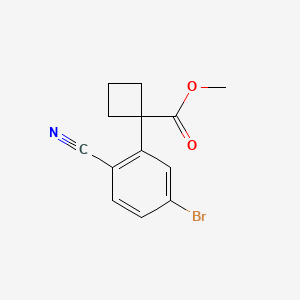
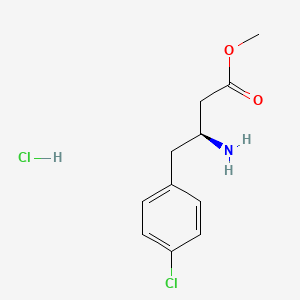

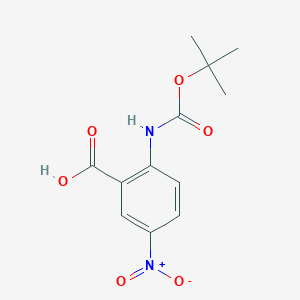
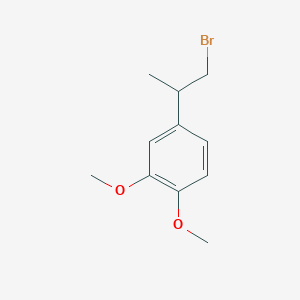
![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
